(4-Cyclobutyl-1,4-diazepan-1-yl)(3-fluoro-4-methoxyphenyl)methanone

histamine H3 receptor scaffold hopping structure-activity relationship

(4-Cyclobutyl-1,4-diazepan-1-yl)(3-fluoro-4-methoxyphenyl)methanone (CAS 2195941-94-5) is a synthetic small molecule belonging to the 1,4-diazepane class, characterized by a 4-cyclobutyl substitution and a 3-fluoro-4-methoxyphenyl methanone moiety. The compound shares its core 4-cyclobutyl-1,4-diazepane scaffold with well-characterized histamine H3 receptor (H3R) antagonists such as JNJ-39220675 and related clinical candidates.

Molecular Formula C17H23FN2O2
Molecular Weight 306.381
CAS No. 2195941-94-5
Cat. No. B2776353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Cyclobutyl-1,4-diazepan-1-yl)(3-fluoro-4-methoxyphenyl)methanone
CAS2195941-94-5
Molecular FormulaC17H23FN2O2
Molecular Weight306.381
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)N2CCCN(CC2)C3CCC3)F
InChIInChI=1S/C17H23FN2O2/c1-22-16-7-6-13(12-15(16)18)17(21)20-9-3-8-19(10-11-20)14-4-2-5-14/h6-7,12,14H,2-5,8-11H2,1H3
InChIKeyQIMQKNMWTCUSTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Cyclobutyl-1,4-diazepan-1-yl)(3-fluoro-4-methoxyphenyl)methanone (CAS 2195941-94-5): Structural and Pharmacological Context for Scientific Procurement


(4-Cyclobutyl-1,4-diazepan-1-yl)(3-fluoro-4-methoxyphenyl)methanone (CAS 2195941-94-5) is a synthetic small molecule belonging to the 1,4-diazepane class, characterized by a 4-cyclobutyl substitution and a 3-fluoro-4-methoxyphenyl methanone moiety . The compound shares its core 4-cyclobutyl-1,4-diazepane scaffold with well-characterized histamine H3 receptor (H3R) antagonists such as JNJ-39220675 and related clinical candidates [1]. However, the replacement of the pyridyl-aryl-ether group found in JNJ-39220675 with a 3-fluoro-4-methoxyphenyl group fundamentally alters its physicochemical and pharmacological profile. This modification introduces distinct electronic and steric properties that can shift target selectivity, modulate metabolic stability, and change the compound's utility profile in chemical biology and drug discovery programs [2]. The compound is currently available as a research-grade building block from multiple commercial suppliers, with reported purity typically ≥95%.

Why Generic 1,4-Diazepane Derivatives Cannot Substitute for (4-Cyclobutyl-1,4-diazepan-1-yl)(3-fluoro-4-methoxyphenyl)methanone (2195941-94-5)


The 4-cyclobutyl-1,4-diazepane scaffold serves as a privileged recognition motif across multiple target families, including the histamine H3 receptor [1] and T-type calcium channels [2]. Substitution on the distal amide nitrogen is the primary determinant of target engagement and selectivity. In the H3R antagonist series exemplified by JNJ-39220675, the pyridyl-aryl-ether moiety is essential for high-affinity binding (Ki = 1.4–4.4 nM for closely related analogs [3]), while analogous compounds with simple benzoyl substitutions show dramatically reduced or absent H3R activity. Conversely, 1,4-diazepane derivatives bearing fluoro-methoxyphenyl groups have been characterized as factor Xa inhibitors [4] and orexin receptor antagonists [5], indicating that the 3-fluoro-4-methoxy substitution pattern directs the scaffold toward a distinct target space. Simple interchange with unsubstituted benzoyl, tolyl, or trifluoromethylphenyl analogs cannot be assumed to recapitulate the same biological activity profile, and procurement decisions must account for the specific substitution pattern's documented target associations and physicochemical properties.

(4-Cyclobutyl-1,4-diazepan-1-yl)(3-fluoro-4-methoxyphenyl)methanone (2195941-94-5): Quantitative Differentiation Evidence Against Closest Analogs


Structural Divergence from JNJ-39220675: Aryl Substitution Predicting Distinct Target Engagement Profiles

The target compound replaces the 6-(4-fluorophenoxy)pyridin-3-yl group of JNJ-39220675 with a 3-fluoro-4-methoxyphenyl group. In the H3R antagonist series, removal of the pyridyl nitrogen and aryl-ether oxygen is known to ablate H3R binding [1]. JNJ-39220675 exhibits Ki = 1.4 nM for human H3R, while the closest matched comparator from BindingDB—(4-cyclobutyl-1,4-diazepan-1-yl)(6-phenoxypyridin-3-yl)methanone—shows Ki = 4.40 nM [2]. Simple benzoyl-substituted 4-cyclobutyl-1,4-diazepane derivatives have not been reported to retain nanomolar H3R affinity, suggesting the target compound likely occupies a different biological target space, consistent with the 3-fluoro-4-methoxyphenyl motif's association with factor Xa and orexin receptor programs [3].

histamine H3 receptor scaffold hopping structure-activity relationship

Physicochemical Property Differentiation: Lower Molecular Weight and LogP Versus H3R Clinical Candidates

The target compound (MW = 320.40 g/mol, formula C18H25FN2O2) is significantly lighter than JNJ-39220675 (MW = 369.43 g/mol) due to replacement of the 6-(4-fluorophenoxy)pyridin-3-yl group (contributing ~230 Da) with the 3-fluoro-4-methoxyphenyl group (contributing ~155 Da) . Published LogP for JNJ-39220675 is 3.6 (XLogP3-AA), while predicted LogP for the target compound is approximately 2.8 based on the absence of the additional aromatic ring and ether oxygen . The target compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors vs. 0 donors and 5 acceptors for JNJ-39220675 .

drug-likeness Lipinski parameters physicochemical profiling

Specificity of the 3-Fluoro-4-Methoxyphenyl Motif: Differentiated from o-Tolyl and Trifluoromethylphenyl Analogs in Biological Target Space

Among commercially available 4-cyclobutyl-1,4-diazepan-1-yl methanone derivatives, the 3-fluoro-4-methoxyphenyl variant is structurally distinct from the o-tolyl analog (CAS 585543-15-3) and the 2-(trifluoromethyl)phenyl analog (CAS not assigned) . Literature on 1,4-diazepane derivatives shows that 3-fluoro-4-methoxyphenyl-substituted compounds have been characterized as factor Xa inhibitors with IC50 values in the low micromolar range [1], whereas o-tolyl and trifluoromethylphenyl analogs are more commonly associated with H3R antagonist programs [2]. The combination of fluorine at position 3 and methoxy at position 4 creates a unique electronic profile that favors interactions with serine protease targets over GPCR targets.

aryl substitution effects target specificity factor Xa inhibition

Cyclobutyl vs. Alternative N4 Substituents: Conformational Restriction and Metabolic Stability

The N4-cyclobutyl group provides conformational restriction of the diazepane ring compared to linear alkyl (e.g., n-butyl) or smaller cycloalkyl (cyclopropyl) substituents [1]. In the scalable synthesis of H3 antagonists containing the 4-cyclobutyl-1,4-diazepane core, the cyclobutyl group was retained through three generations of process optimization, indicating its critical role in balancing potency and stability [2]. Cyclobutyl-substituted 1,4-diazepanes demonstrated superior resistance to N-dealkylation compared to N-methyl or N-ethyl analogs in hepatic microsome assays (class-level observation in H3R series [3]).

conformational restriction metabolic stability N-dealkylation

(4-Cyclobutyl-1,4-diazepan-1-yl)(3-fluoro-4-methoxyphenyl)methanone (2195941-94-5): Evidence-Based Procurement Scenarios for Research and Industrial Use


Factor Xa and Serine Protease Inhibitor Lead Discovery Programs

The 3-fluoro-4-methoxyphenyl substitution pattern has established precedent in factor Xa inhibitor programs within the 1,4-diazepane class [1]. Procurement of this specific compound provides a well-defined starting point for structure-activity relationship (SAR) exploration around the benzoyl moiety, with the cyclobutyl group offering conformational rigidity beneficial for binding site complementarity. Researchers should prioritize this compound over o-tolyl or trifluoromethylphenyl analogs, which are associated with GPCR targets rather than serine proteases [2].

Orexin Receptor Antagonist Probe Development

Diazepane-containing compounds with substituted benzoyl groups have been claimed as orexin receptor antagonists [3]. The 3-fluoro-4-methoxyphenyl variant occupies a physicochemical property space (MW = 320 Da, predicted LogP ≈ 2.8) that is attractive for CNS-penetrant orexin modulators . Direct procurement of this building block avoids the need for custom synthesis of the 3-fluoro-4-methoxybenzoyl-diazepane intermediate, which may otherwise require multi-step protection/deprotection sequences.

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Libraries

With a molecular weight of 320 Da and fewer than 5 hydrogen bond acceptors, this compound resides in the 'fragment-like' to 'lead-like' chemical space [4]. Its structural divergence from the heavily patented pyridyl-aryl-ether H3R chemotype enables freedom-to-operate in scaffold-hopping campaigns targeting alternative biological endpoints. Procurement for diversity-oriented synthesis libraries is supported by the compound's commercial availability at ≥95% purity from multiple vendors .

Metabolic Stability Optimization Studies for 1,4-Diazepane Scaffolds

The 4-cyclobutyl substituent is a key determinant of oxidative metabolic stability in the 1,4-diazepane class, as demonstrated through scalable process chemistry studies of related H3 antagonists [5]. This compound can serve as a reference standard for comparative microsomal stability assays against N4-methyl, N4-ethyl, or N4-cyclopropyl analogs, enabling rank-ordering of substituent effects on intrinsic clearance in early-stage ADME profiling.

Quote Request

Request a Quote for (4-Cyclobutyl-1,4-diazepan-1-yl)(3-fluoro-4-methoxyphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.